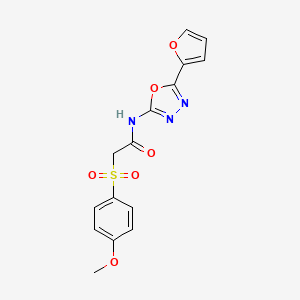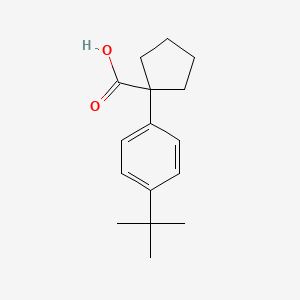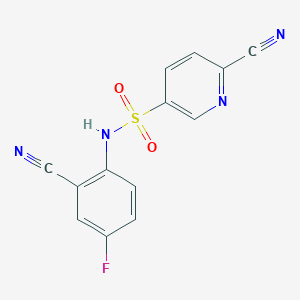
6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase JMJD3. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide involves the inhibition of JMJD3 activity. JMJD3 is a histone demethylase that catalyzes the removal of methyl groups from lysine residues on histone proteins. This activity is critical for regulating gene expression, and the inhibition of JMJD3 by GSK-J4 has been shown to alter the expression of genes involved in inflammation and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide have been extensively studied. The compound has been shown to have anti-inflammatory effects by inhibiting the activity of JMJD3, which is involved in the regulation of inflammatory gene expression. Additionally, GSK-J4 has been shown to promote the differentiation of certain cell types, including neural progenitor cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide in lab experiments include its potent inhibition of JMJD3 activity, which allows for the study of the role of JMJD3 in various biological processes. Additionally, the compound has been shown to have anti-inflammatory effects and to promote cell differentiation, which may have therapeutic applications.
The limitations of using GSK-J4 in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity. Additionally, the compound may not be suitable for use in certain experimental systems or cell types.
Orientations Futures
There are numerous future directions for research on 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide. These include the study of the compound's effects on other histone demethylases and epigenetic regulators. Additionally, the therapeutic potential of GSK-J4 in various disease states, including cancer and autoimmune disorders, should be explored. Finally, the development of more potent and selective inhibitors of JMJD3 may provide new insights into the role of this enzyme in health and disease.
Méthodes De Synthèse
The synthesis of 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide involves the condensation of 2-cyano-4-fluorobenzaldehyde with 6-cyano-3-pyridinesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
The potential applications of 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide in scientific research are numerous. The compound has been shown to inhibit the activity of JMJD3, which is a histone demethylase that plays a critical role in regulating gene expression. The inhibition of JMJD3 activity by GSK-J4 has been shown to have anti-inflammatory effects and to promote the differentiation of certain cell types.
Propriétés
IUPAC Name |
6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN4O2S/c14-10-1-4-13(9(5-10)6-15)18-21(19,20)12-3-2-11(7-16)17-8-12/h1-5,8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKMZUZCCQVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)NS(=O)(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2708723.png)
![3-amino-N-(4-methoxyphenyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2708724.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2708726.png)

![2-Cyclopropyl-1-[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2708729.png)
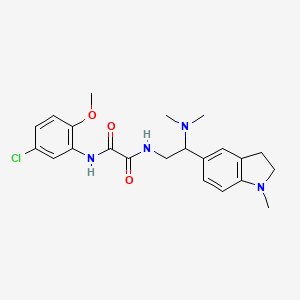

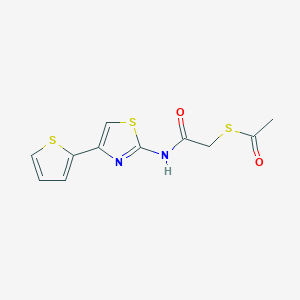
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708737.png)

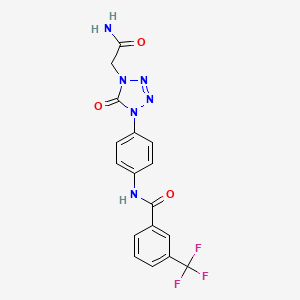
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2708742.png)
